Source: [, , ]Triazolo[4,3-b]pyridazines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry. They are not naturally occurring and are synthesized in the laboratory.
Role in Scientific Research: Research primarily focuses on their potential biological activities, particularly as enzyme inhibitors for various targets implicated in diseases like cancer [].
Synthesis Analysis
The synthesis of [, , ]triazolo[4,3-b]pyridazines is often achieved through reactions between substituted pyridazines and hydrazines, followed by cyclization reactions [, ]. For example, reacting a 3-chloro-6-hydrazinopyridazine with hippuric acid under high temperatures can lead to the formation of a [, , ]triazolo[4,3-b]pyridazine derivative.
Physical and Chemical Properties Analysis
The specific physical and chemical properties (like melting point, boiling point, solubility) of "5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide" are unknown without further research. These properties would depend on the nature and position of the substituents on the core [, , ]triazolo[4,3-b]pyridazine structure.
Drug Discovery: The main application of [, , ]triazolo[4,3-b]pyridazines lies in drug discovery, particularly for developing anticancer agents [].
Agricultural Chemicals: Some derivatives of [, , ]triazolo[4,3-b]pyridazines have shown promise as potential fungicides [].
Future Directions
Structure-Activity Relationship (SAR) Studies: Further research should focus on understanding the relationship between the structure of [, , ]triazolo[4,3-b]pyridazine derivatives and their biological activity. This would involve synthesizing various analogues with different substituents and evaluating their potency and selectivity against specific targets.
Compound Description: This group encompasses a series of novel N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives synthesized and evaluated for their antimicrobial activity []. These compounds share a core structure consisting of a [, , ]triazolo[4,3-b]pyridazine ring system substituted with a methyl group and a benzamide moiety linked through a phenyl ring. The study explored variations in the benzamide substituents to investigate their impact on antimicrobial potency. The research found that these compounds displayed good to moderate antimicrobial activity.
Relevance: This group of compounds exhibits significant structural similarities to 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide. Both share the central [, , ]triazolo[4,3-b]pyridazine scaffold with a methyl substituent. The primary difference lies in the position of the triazolopyridazine ring attachment to the phenyl ring (3-position vs. 4-position) and the presence of a 5-chloro-2-methoxybenzamide group in the target compound as opposed to the varied benzamide derivatives in the related compounds. This comparison highlights the influence of substituent position and type on potential biological activity.
Relevance: While not sharing the benzamide moiety, Compound 1 bears structural resemblance to 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide through the shared [, , ]triazolo[4,3-b]pyridazine core. This emphasizes the versatility of this scaffold in generating diverse pharmacological activities. Understanding the bioactivation and potential toxicity issues associated with Compound 1 could provide valuable insights for developing safer analogs of the target compound.
Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aimed to reduce bioactivation by introducing an alternative metabolic soft spot on the naphthyridine ring []. While the major metabolic transformation shifted to the alkoxy substituent, Compound 2 still exhibited glutathione conjugation and high covalent binding in vitro and in vivo.
Relevance: Similar to Compound 1, Compound 2 highlights the challenges in mitigating bioactivation within this class of compounds. Its structural similarities to 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, particularly the conserved [, , ]triazolo[4,3-b]pyridazine core, underscores the need for careful evaluation of metabolic liabilities and potential toxicity during drug development.
4. Isoxazole and pyrazole analogs of Compound 1 and 2 []
Compound Description: In an attempt to further reduce bioactivation, researchers explored replacing the isothiazole ring in Compounds 1 and 2 with bioisosteric heterocycles, specifically isoxazole and pyrazole rings []. This modification successfully reduced bioactivation while retaining the desired pharmacokinetic and pharmacodynamic properties observed in the parent compounds.
Relevance: This finding directly relates to the potential development of analogs for 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide. Investigating bioisosteric replacements for the [, , ]triazolo[4,3-b]pyridazine core, such as incorporating isoxazole or pyrazole moieties, could offer a strategy for reducing potential metabolic liabilities and enhancing the safety profile of future drug candidates.
Compound Description: TC-AC-28 is a highly selective inhibitor of the bromo and extra terminal (BET) bromodomain, making it a valuable tool compound in epigenetic research []. This compound showcases the potential of the [, , ]triazolo core as a pharmacophore in medicinal chemistry.
Relevance: While TC-AC-28 differs from 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide in its overall structure and target, the shared presence of the [, , ]triazolo ring system highlights the versatility and potential of this chemical motif in drug discovery. This example further underscores the breadth of biological activities attainable through modifications around this core structure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.